Cas no 91-01-0 (Benzhydrol)

Diphenyl methanol(English nameBenzhydrol)Also known as diphenyl methanol\Biphenyl methanol(Diphenylmethanol\Diphenyl carbinol)1,1,-Diphenyl methanol(1,1-diphenylmethanol),Ah-Phenyl benzyl alcohol(alpha.-phenyl-phenylmethanol),hydroxyl-Diphenylmethane(hydroxy-diphenyl methane).White to light beige crystalline solid at room temperature,Soluble in ethanol\ether\Chloroform and carbon disulfide,Almost insoluble in cold crude gasoline,20°CwatersolubilityOnly for0.5 g/L.Low toxicity,Avoid contact with skin and eyes,Lack of relevant toxicity data,Refer to methanol toxicity.Open flame\high temperature\Encounter strongOxidizing agentIgnitable combustion,ReleaseToxicGas.Mainly used in organic synthesis,Pharmaceutical industry intermediates.The molecular formula isC13H12O,(C6H5)2CHOH.

Benzhydrol structure
Benzhydrol structure
Benzhydrol
91-01-0
C13H12O
184.233783721924
MFCD00004488
34583
7037

Benzhydrol Properties

Names and Identifiers

    • Diphenylmethanol
    • Diphenylcarbinol
    • benzhydryl alcohol
    • Trichlorethyl Benzoquinone
    • Benzhydrol
    • 1,1-diphenylmethanol
    • BENZOHYDROL
    • benzydrol
    • BNEZHYDROL
    • diphenyl methylol
    • diphenyl-methanol
    • hydroxy-diphenyl methane
    • ​MOE-300
    • Diphenhydramine Impurity D
    • Hydroxydiphenylmethane
    • Diphenylmethyl alcohol
    • Diphenyl carbinol
    • alpha-Phenylbenzenemethanol
    • diphenyl methanol
    • Benzenemethanol, .alpha.-phenyl-
    • Benzenemethanol, alpha-phenyl-
    • S4HQ1H8OWD
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • diphenylmethan-1-ol
    • Benzhydrol, 99%
    • PubChem14509
    • Diphenylmethanol, 99%
    • 1gt5
    • .alpha.-Phenylbenzy
    • Benzhydrol (8CI)
    • α-Phenylbenzenemethanol (ACI)
    • NSC 32150
    • α-Phenylbenzyl alcohol
    • Diphenhydramine Hydrochloride Imp. D
    • +Expand
    • MFCD00004488
    • QILSFLSDHQAZET-UHFFFAOYSA-N
    • 1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
    • OC(C1C=CC=CC=1)C1C=CC=CC=1
    • 1424379

Computed Properties

  • 184.08900
  • 1
  • 1
  • 2
  • 184.088815
  • 14
  • 137
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.7
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 2.76830
  • 20.23000
  • 1090
  • 1.599
  • Slightly soluble in water.
  • 297-298 °C(lit.)
  • 65-67 °C (lit.)
  • 0.0±0.6 mmHg at 25°C
  • 160 °C
  • 0.52g/l insoluble
  • Colorless needle like crystals.
  • Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, acids.
  • It is easily soluble in ethanol, diethyl ether, chloroform and carbon disulfide. At 20 ℃, 1g of product is soluble in 2000ml of water and almost insoluble in cold crude gasoline.
  • 1.103

Benzhydrol Security Information

  • GHS07 GHS07
  • DC7452000
  • 2
  • S26-S36-S24/25
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • Yes

Benzhydrol Customs Data

  • 2906210000
  • China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Benzhydrol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003Q6H-25g
Diphenylmethanol
91-01-0 98%
25g
$4.00 2024-04-20
A2B Chem LLC
AB73097-25g
Benzhydrol
91-01-0 98%
25g
$4.00 2024-05-20
abcr
AB113864-50 g
Benzhydrol, 99%; .
91-01-0 99%
50g
€50.10 2023-01-31
Alichem
A019114715-1000g
Diphenylmethanol
91-01-0 98%
1000g
$157.50 2023-08-31
Apollo Scientific
OR4002-100g
Benzhydrol
91-01-0 98%
100g
£36.00 2023-09-01
Chemenu
CM116212-1000g
Diphenylmethanol
91-01-0 95+%
1000g
$153
ChemScence
CS-W004059-1000g
Diphenylmethanol
91-01-0
1000g
$63.0 2021-09-02
Enamine
EN300-20463-0.05g
diphenylmethanol
91-01-0 95%
0.05g
$19.0 2023-09-16
Fluorochem
227720-100g
Diphenylmethanol
91-01-0 95%
100g
£10.00 2022-02-28
Life Chemicals
F0001-2215-0.25g
Benzhydrol
91-01-0 95%+
0.25g
$18.0 2023-09-07

Benzhydrol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ytterbium ,  Acetyltrimethylsilane Solvents: Tetrahydrofuran
Reference
Novel deoxygenative acylation of diaryl ketones with acylsilanes mediated by lanthanoid metals
Taniguchi, Yuki; Nagafuji, Akihiro; Makioka, Yoshikazu; Takaki, Ken; Fujiwara, Yuzo, Tetrahedron Letters, 1994, 35(37), 6897-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen ,  18-Crown-6 Solvents: Dimethyl sulfoxide
1.2 Reagents: Sodium borohydride
Reference
Oxidation of fluorene and diphenylmethane in base-oxygen-reducing agent systems
Grigoryan, G. S.; Tovmasyan, V. S.; Malkhasyan, A. Ts.; Martirosyan, G. T.; Beletskaya, I. P., Doklady Akademii Nauk SSSR, 1987, 295(5), 1124-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2768539-85-9 Solvents: Isopropanol ;  5 h, 82 °C
Reference
Half-sandwich ruthenium(II)(η6-p-cymene) complexes: Syntheses, characterization, transfer hydrogenation reactions, antioxidant and enzyme inhibitory activities
Buldurun, Kenan ; Turan, Nevin; Mahmoudi, Ghodrat; Bursal, Ercan, Journal of Molecular Structure, 2022, 1262,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Reference
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; Tomita, Naohito; Ban, Kazuho; Sajiki, Hironao ; Sawama, Yoshinari, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 2,2′-Bipyridine ,  Osmium, di-μ-iododiiodobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di- Solvents: Water ;  22 h, 140 °C
Reference
Carbon monoxide-driven osmium catalyzed reductive amination harvesting WGSR power
Biriukov, Klim O.; Vinogradov, Mikhail M.; Afanasyev, Oleg I.; Vasilyev, Dmitry V.; Tsygankov, Alexey A.; et al, Catalysis Science & Technology, 2021, 11(14), 4922-4930

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2387645-44-3 Solvents: Isopropanol ;  8 h, 80 °C
Reference
Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones
Buldurun, Kenan ; Ozdemir, Metin, Journal of Molecular Structure, 2020, 1202,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  overnight, rt
Reference
A colorful azulene-based protecting group for carboxylic acids
Bevan, Thomas W.; Francis-Taylor, James; Wong, Helena; Northcote, Peter T.; Harvey, Joanne E., Tetrahedron, 2018, 74(24), 2942-2955

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2222720-69-4 ;  2.5 h, 82 °C
Reference
Facile synthesis of a 2-(2'-pyridyl)-4-(methylcarboxy)quinoline ruthenium (II) based catalyst precursor for transfer hydrogenation of aromatic ketones
Kolovou, Evgenia; Peppas, Anastasios; Zacharopoulos, Nikolaos; Koukoulakis, Konstantinos; Bakeas, Evangelos; et al, Inorganic Chemistry Communications, 2018, 92, 64-68

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Scandium as a pre-catalyst for the deoxygenative allylation of benzylic alcohols
Solic, Ivan; Seankongsuk, Pattarakiat; Loh, Joanna Kejun; Vilaivan, Tirayut; Bates, Roderick W., Organic & Biomolecular Chemistry, 2018, 16(1), 119-123

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  6 h, 40 °C
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Diethyl ether ;  5 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  > 1 min, rt
Reference
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; Paquin, Jean-Francois, Tetrahedron Letters, 2017, 58(5), 442-444

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Tris(4-fluorophenyl)phosphine ,  1801329-25-8 ;  15 min, rt → 80 °C
1.2 120 min, 80 °C
1.3 Solvents: Tetrahydrofuran
Reference
N-Heterocyclic olefins as ancillary ligands in catalysis: a study of their behaviour in transfer hydrogenation reactions
Iturmendi, Amaia; Garcia, Nestor; Jaseer, E. A.; Munarriz, Julen; Sanz Miguel, Pablo J.; et al, Dalton Transactions, 2016, 45(32), 12835-12845

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: 1957178-42-5 Solvents: Acetonitrile ;  30 min, 80 °C
Reference
Optimum difunctionality in a 2-(2-pyridyl-2-ol)-1,10-phenanthroline based ruthenium complex for transfer hydrogenation of ketones and nitriles: impact of the number of 2-hydroxypyridine fragments
Paul, Bhaskar; Chakrabarti, Kaushik; Kundu, Sabuj, Dalton Transactions, 2016, 45(27), 11162-11171

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Thiourea dioxide
Reference
Thiourea dioxide
Balasubramanian, Marudai; Keay, James G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1868172-62-6 Solvents: Isopropanol ,  Water ;  10 min, rt → 110 °C
1.2 3 h, 110 °C
1.3 Reagents: Cyclohexane
Reference
Transfer hydrogenation with abnormal dicarbene rhodium(III) complexes containing ancillary and modular poly-pyridine ligands
Farrell, Kevin; Melle, Philipp; Gossage, Robert A.; Muller-Bunz, Helge; Albrecht, Martin, Dalton Transactions, 2016, 45(11), 4570-4579

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen ,  Sodium borohydride Catalysts: Imidazole ,  Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol ,  Chloroform ;  40 min, 0 °C
Reference
Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones
Rayati, Saeed; Bohloulbandi, Elaheh; Zakavi, Saeed, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Rhodium(1+), [1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]diiodo[methylen… Solvents: Water ;  10 min, reflux
1.2 2 h, reflux
Reference
Synthesis, Isomerization, and Catalytic Transfer Hydrogenation Activity of Rhodium(III) Complexes Containing Both Chelating Dicarbenes and Diphosphine Ligands
Farrell, Kevin; Muller-Bunz, Helge; Albrecht, Martin, Organometallics, 2015, 34(24), 5723-5733

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  1 h, rt
Reference
Synthesis of adrafinil
Xu, Jie; Peng, Xuedong; Zhang, Mei; Tang, Rupei, Zhongguo Yiyao Gongye Zazhi, 2014, 45(10), 910-912

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation
Desroches, Justine; Champagne, Pier Alexandre; Benhassine, Yasmine; Paquin, Jean-Francois, Organic & Biomolecular Chemistry, 2015, 13(8), 2243-2246

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Photochemical electron-transfer reactions of 1,1-diarylethylenes
Mattes, Susan L.; Farid, Samir, Journal of the American Chemical Society, 1986, 108(23), 7356-61

Benzhydrol Raw materials

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